N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .
Synthesis Analysis
The synthesis of “this compound” involves the design of a series of benzo[b]thiophene-2-carboxamide derivatives . The specific synthesis process for this compound is not detailed in the available literature.
Scientific Research Applications
RAFT Polymerization
One application involves the reversible addition-fragmentation chain transfer (RAFT) polymerization process. Favier et al. (2002) synthesized homopolymers of N-acryloylmorpholine (NAM) using RAFT polymerization with several dithioesters as chain transfer agents, demonstrating the technique's utility in controlling polymerization processes (Favier, Charreyre, Chaumont, & Pichot, 2002).
Metabolic Pathway Identification
In drug discovery, identifying metabolic pathways is crucial for understanding a compound's pharmacokinetics and potential therapeutic applications. Song et al. (2014) investigated the metabolites of KRO-105714, a derivative with anti-atopic dermatitis activity, using high-resolution/high-accuracy tandem mass spectroscopy (HRMS), identifying several metabolites produced via CYP3A4-mediated pathways (Song, Lee, Kim, Bae, Lee, Gong, Lee, & Lee, 2014).
Luminescent Properties for Material Science
Thirumurugan and Natarajan (2004) synthesized yttrium benzene dicarboxylates with one- and three-dimensional structures using hydrothermal methods, highlighting the potential of such compounds in developing luminescent materials (Thirumurugan & Natarajan, 2004).
Structural Studies and Catalysis
Structural studies provide insights into the molecular architecture and potential reactivity of compounds. Abbasi et al. (2011) synthesized 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, detailing its crystal structure and suggesting interactions that stabilize its structure, offering perspectives on designing molecules with desired properties (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Mechanism of Action
Target of Action
The primary target of N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
This compound interacts with its target, the STING protein, by acting as an agonist . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-22(2,3)21(26)24-11-10-14-8-9-16(13-17(14)24)23-20(25)19-12-15-6-4-5-7-18(15)27-19/h4-9,12-13H,10-11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVDVDBUAMJOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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